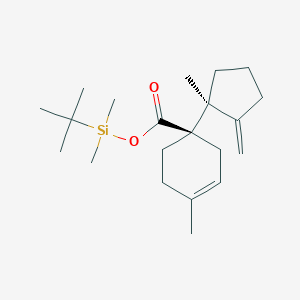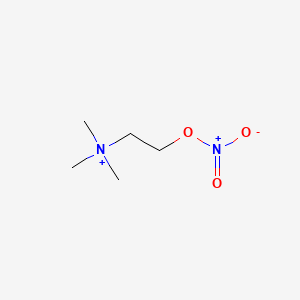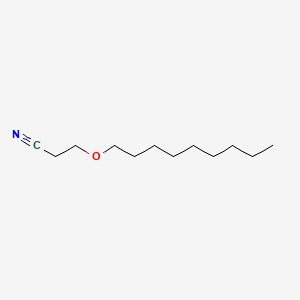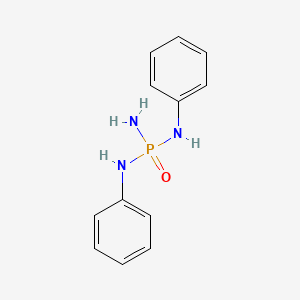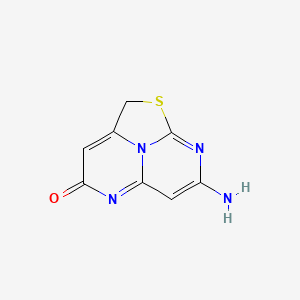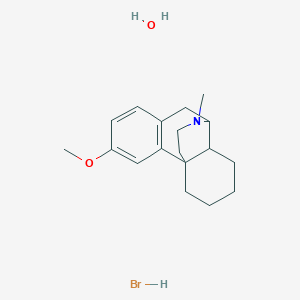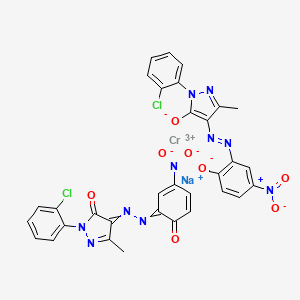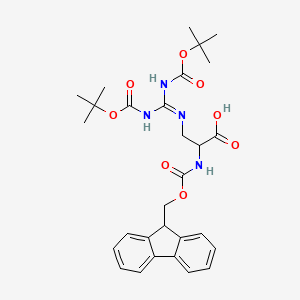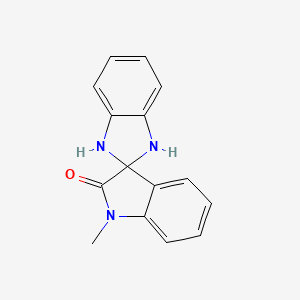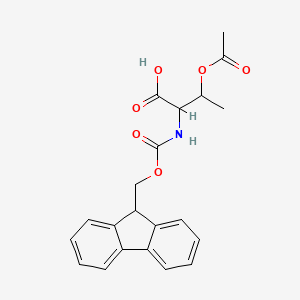
N-Amidinophosphoramidic acid dibutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Amidinophosphoramidic acid dibutyl ester: is an organophosphorus compound characterized by the presence of a phosphoramidate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Amidinophosphoramidic acid dibutyl ester typically involves the reaction of phosphoramidic acid derivatives with amidine compounds under controlled conditions. One common method includes the use of dibutyl phosphoramidate as a starting material, which is then reacted with an amidine compound in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The reaction conditions are carefully monitored, and the product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: N-Amidinophosphoramidic acid dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphoramidate oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphoramidate derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature: 0°C to 25°C.
Reduction: Lithium aluminum hydride; reaction temperature: -78°C to 0°C.
Substitution: Amines, alcohols; reaction temperature: 25°C to 50°C.
Major Products Formed:
Oxidation: Phosphoramidate oxides.
Reduction: Reduced phosphoramidate derivatives.
Substitution: Substituted phosphoramidate compounds.
Aplicaciones Científicas De Investigación
N-Amidinophosphoramidic acid dibutyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphoramidate derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying phosphoramidate-related biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-Amidinophosphoramidic acid dibutyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to enzyme inhibition. This interaction is facilitated by the presence of the amidine and phosphoramidate groups, which can engage in hydrogen bonding and electrostatic interactions with the target molecules .
Comparación Con Compuestos Similares
Dibutyl phthalate: A phthalate ester used as a plasticizer in various industrial applications.
Diisobutyl phthalate: Another phthalate ester with similar applications but different structural properties.
Uniqueness: N-Amidinophosphoramidic acid dibutyl ester is unique due to its phosphoramidate group, which imparts distinct chemical reactivity and biological activity compared to phthalate esters. The presence of the amidine group further enhances its potential for enzyme inhibition and other biochemical interactions, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
6986-87-4 |
|---|---|
Fórmula molecular |
C9H22N3O3P |
Peso molecular |
251.26 g/mol |
Nombre IUPAC |
2-dibutoxyphosphorylguanidine |
InChI |
InChI=1S/C9H22N3O3P/c1-3-5-7-14-16(13,12-9(10)11)15-8-6-4-2/h3-8H2,1-2H3,(H4,10,11,12,13) |
Clave InChI |
RJRCZTWPCPVDFK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(N=C(N)N)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


